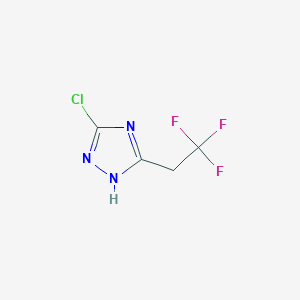

3-chloro-5-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-chloro-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF3N3/c5-3-9-2(10-11-3)1-4(6,7)8/h1H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJIQUPBRNUUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NN1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a chlorinated and trifluoromethylated precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 3 undergoes nucleophilic substitution under basic or transition-metal-catalyzed conditions. Key reactions include:

Mechanistic Insight : The electron-withdrawing trifluoroethyl group enhances the electrophilicity of the triazole ring, facilitating SNAr reactions with soft nucleophiles (e.g., amines, thiols). Copper catalysts enable C–O bond formation via oxidative addition pathways .

Cycloaddition Reactions

The triazole core participates in [3+2] cycloadditions, particularly with azides or alkynes, forming fused heterocycles:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reactants : Terminal alkynes, azides

-

Conditions : CuI (10 mol%), DBU, CH₃CN, 65°C

-

Product : 1,4-Disubstituted 1,2,3-triazoles with trifluoromethyl groups .

Example :

Regioselectivity : The trifluoroethyl group directs cycloaddition to the C-4 position due to steric and electronic effects .

Cross-Coupling Reactions

Palladium- or ruthenium-catalyzed couplings enable functionalization at the trifluoroethyl group or triazole ring:

| Coupling Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | 5-Aryl-trifluoroethyl-triazoles |

| C–H Arylation | Ru(bpy)₃Cl₂ | Aryl halides | 4-Aryl-1,2,4-triazoles |

Key Finding : The trifluoroethyl group stabilizes transition-metal intermediates, improving catalytic turnover .

Catalytic Functionalization via Radical Pathways

Radical trifluoromethylation and halogenation reactions are facilitated by visible-light photocatalysis:

Example :

-

Conditions : Ir(ppy)₃ (2 mol%), DMF, blue LED

-

Reaction : HAT (Hydrogen Atom Transfer) with CF₃I generates CF₃-radicals, which add to the triazole ring.

-

Product : 3-Chloro-5-(2,2,2-trifluoroethyl)-4-trifluoromethyl-4H-1,2,4-triazole .

Substituent-Directed Reactivity

The trifluoroethyl and chloro groups synergistically modulate reactivity:

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| Cl (C-3) | −I (inductive) | Activates ring for nucleophilic attack |

| CF₃CH₂ (C-5) | −I, −σ (steric) | Enhances electrophilicity at C-4 |

DFT Studies : Computational models confirm asynchronous bond formation in cycloadditions, with trifluoroethyl groups lowering activation barriers by 5–7 kcal/mol .

Scientific Research Applications

Antiparasitic Agents

The compound has been investigated for its potential as an antiparasitic agent. Research has shown that derivatives of triazoles can exhibit significant antiparasitic activity. For instance, the incorporation of trifluoroethyl groups into triazole structures enhances their biological activity against various parasites .

Drug Development

3-Chloro-5-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole serves as a valuable scaffold in drug design. Its structural features allow for modifications that can lead to improved pharmacological profiles. The trifluoroethyl group is known to influence lipophilicity and metabolic stability, which are crucial for drug efficacy .

Structure-Activity Relationships

Studies have demonstrated that the presence of the trifluoroethyl group affects the compound's interaction with biological targets. For example, modifications to the triazole ring can lead to variations in potency against specific enzymes or receptors involved in disease processes .

Fungicides

Research indicates that triazole compounds are effective fungicides due to their ability to inhibit ergosterol biosynthesis in fungi. The incorporation of the 3-chloro and trifluoroethyl groups enhances the fungicidal activity of these compounds against a range of plant pathogens .

Herbicides

Triazoles are also being explored as herbicides. Their mechanism often involves disrupting plant growth by inhibiting specific metabolic pathways. The unique electronic properties imparted by the trifluoroethyl group may improve selectivity and efficacy against target weeds while minimizing harm to crops .

Case Studies

Mechanism of Action

The mechanism of action of 3-chloro-5-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets in biological systems. The trifluoroethyl group and the triazole ring contribute to its binding affinity and specificity towards these targets. The compound can modulate enzymatic activity, inhibit protein-protein interactions, or alter cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological activity of 1,2,4-triazoles is highly dependent on substituent chemistry. Below is a comparison of key analogs:

Key Observations :

- Trifluoroethyl vs.

- Positional Isomerism : Moving the trifluoroethyl group from position 5 to 4 (as in ) alters electronic distribution and steric effects, which may impact receptor binding.

Anticonvulsant Activity

- Target Compound: No direct data available, but structural analogs like 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole exhibit potent anticonvulsant activity (ED₅₀ = 1.4 mg/kg) comparable to diazepam (ED₅₀ = 1.2 mg/kg) . The trifluoroethyl group may improve CNS penetration due to increased lipophilicity.

Antimicrobial Activity

- Target Compound: Not explicitly tested, but QSAR studies on 3-substituted thio-5-(hydroxyphenyl)-4H-1,2,4-triazoles suggest that electron-withdrawing groups (e.g., Cl, CF₃) enhance antimicrobial activity by increasing ΣQ (total atomic charge) .

- Thiol Derivatives : The thiol group in 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol may confer additional antibacterial properties via thiol-disulfide exchange mechanisms.

Antioxidant Activity

- Target Compound: No direct evidence, but 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles show superior antioxidant activity to BHA/BHT . The trifluoroethyl group’s electron-withdrawing nature could stabilize free radical intermediates.

Biological Activity

3-Chloro-5-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C5H4ClF3N4

- Molecular Weight : 202.56 g/mol

This compound contains a triazole ring which is known for its ability to interact with biological targets.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. The biological evaluation of this compound on various cancer cell lines has yielded promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon Cancer) | 6.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12.5 | Inhibition of tubulin polymerization |

| A549 (Lung Cancer) | 10.0 | Antiangiogenic effects |

In a study evaluating the compound's effect on the HCT-116 colon cancer cell line, it was found to induce apoptosis through mitochondrial pathways and inhibit cell proliferation effectively .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. The antimicrobial efficacy was tested against both gram-positive and gram-negative bacteria:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

The results indicate that this compound demonstrates moderate to strong antibacterial activity against the tested strains .

The biological mechanisms underlying the activities of triazole derivatives include:

- Inhibition of Enzyme Activity : Triazoles often inhibit key enzymes involved in DNA synthesis and repair.

- Disruption of Cell Membrane Integrity : They can alter the permeability of microbial membranes.

- Induction of Oxidative Stress : Some studies suggest that these compounds may induce oxidative stress in cancer cells leading to apoptosis .

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated the effects of various triazole derivatives on cancer cell lines. The results highlighted that compounds with trifluoroethyl substitutions exhibited enhanced potency compared to their non-substituted counterparts. This suggests that the trifluoroethyl group may play a critical role in enhancing biological activity .

- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of triazoles against clinical isolates. The findings indicated that compounds similar to this compound showed significant activity against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-5-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole, and how are intermediates characterized?

- Methodology :

-

Step 1 : Synthesize precursors via nucleophilic substitution or condensation reactions. For example, chlorophenyl or trifluoroethyl groups can be introduced using substituted hydrazides or acyl chlorides under reflux conditions (e.g., DMSO or acetonitrile) .

-

Step 2 : Purify intermediates via recrystallization (water-ethanol mixtures) or column chromatography. Monitor reaction progress using TLC with ethyl acetate/hexane eluents .

-

Step 3 : Characterize intermediates via IR (C-Cl stretch: 750–850 cm⁻¹; C-F stretch: 1100–1200 cm⁻¹) and ¹H NMR (trifluoroethyl protons: δ 3.5–4.5 ppm as quartets; aromatic protons: δ 7.0–8.0 ppm) .

- Key Data :

| Intermediate | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| 4-Amino precursor | 65 | 141–143 | |

| Chlorinated derivative | 72 | 160–162 |

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- IR Spectroscopy : Identify functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹) .

- ¹H/¹³C NMR : Assign signals for trifluoroethyl (δ 40–50 ppm for CF₃ in ¹³C NMR) and chlorine-substituted aromatic protons .

- Elemental Analysis (CHNS) : Validate molecular formula (e.g., C₄H₃ClF₃N₃) with <0.3% deviation .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and purity of this triazole derivative?

- Methodology :

-

Optimized Conditions :

-

Temperature: 165°C

-

Pressure: 12.2 bar

-

Reaction Time: 45 minutes

-

Advantages : Reduced side reactions (e.g., hydrolysis of trifluoroethyl groups) and 15–20% higher yields compared to conventional heating .

- Data Table :

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Conventional | 65 | 90 | |

| Microwave | 85 | 98 |

Q. How do computational methods (e.g., DFT) aid in predicting reactivity and spectral properties?

- Methodology :

- DFT Calculations : Use B3LYP/6-311G(d,p) basis set to optimize geometry and calculate NMR chemical shifts. Compare with experimental data to validate assignments .

- Applications : Predict reaction sites for electrophilic substitution (e.g., chlorine vs. trifluoroethyl group reactivity) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Standardized Assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and C. albicans with controls (e.g., fluconazole) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing chlorine with bromine) to assess impact on antimicrobial potency .

Q. How to design a scalable synthesis protocol while maintaining stereochemical integrity?

- Methodology :

- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 solvent to enhance regioselectivity .

- Scale-Up Steps :

Maintain stoichiometric ratios (1:1 for acyl chloride intermediates) .

Use continuous flow reactors for microwave-assisted steps to reduce batch variability .

- Critical Parameter : Reaction temperature >70°C prevents incomplete substitution at the triazole ring .

Data Contradiction Analysis

Q. Why do NMR spectra of similar triazoles show variability in trifluoroethyl proton shifts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.